![molecular formula C28H25ClN2O7 B2441328 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866808-43-7](/img/structure/B2441328.png)
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can be determined through various experimental methods. For detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Aplicaciones Científicas De Investigación
Antiviral Applications
A novel anilidoquinoline derivative similar to the query compound demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. The compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral diseases (Ghosh et al., 2008).
Antimicrobial and Antifungal Applications
Compounds related to the query molecule, featuring quinazolinone or isoquinoline derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies found that certain derivatives exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their potential in developing new antimicrobial agents (Mehta et al., 2019), (Bardiot et al., 2015).
Antitumor Applications
A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural motif with the query compound, were designed and synthesized. These compounds were evaluated for their in vitro antitumor activity, with several demonstrating broad-spectrum antitumor activity and potency comparable to or greater than that of the positive control 5-FU. This indicates their potential in cancer therapy (Al-Suwaidan et al., 2016).
Analytical and Structural Studies
Research into the structural aspects of amide-containing isoquinoline derivatives has provided insights into their chemical properties, including gel formation and fluorescence emission upon treatment with different acids. These findings contribute to a deeper understanding of the chemical behavior of quinoline-based amides and their potential applications in materials science (Karmakar et al., 2007).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .
Pharmacokinetics
Some predicted properties include a density of 14±01 g/cm³, a boiling point of 7220±600 °C at 760 mmHg, and a vapor pressure of 00±23 mmHg at 25°C . The compound’s water solubility at 25 deg C is estimated to be 0.364 mg/L . These properties may impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details on how environmental factors influence the action of this compound are currently unavailable .
Safety and Hazards
Direcciones Futuras
The future directions or potential applications of this compound are not specified in the search results . The potential uses of a compound can depend on many factors, including its physical and chemical properties, its mechanism of action, and the current state of the field. For detailed information, it’s recommended to refer to scientific literature or industry reports.
Propiedades
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-5-7-17(29)8-6-16)28(34)21-12-24(37-3)25(38-4)13-23(21)31/h5-14H,15H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJZDQWEFALNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
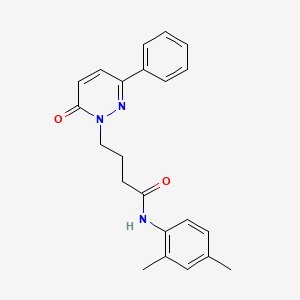
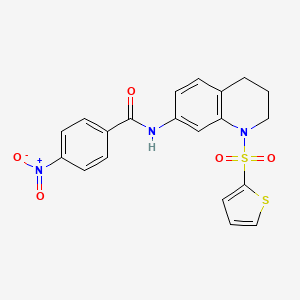

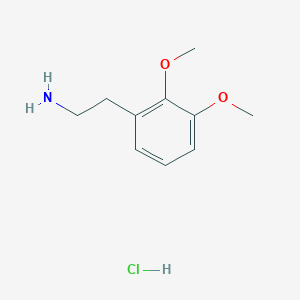

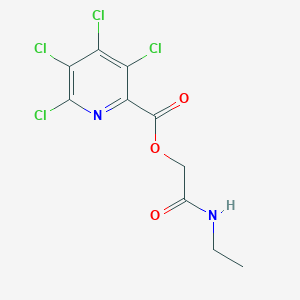


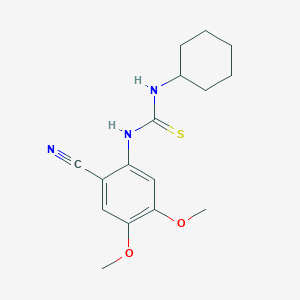
![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)
![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)